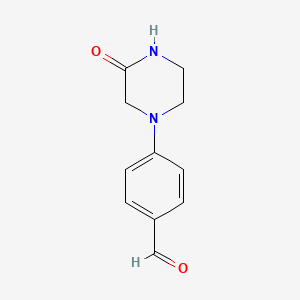

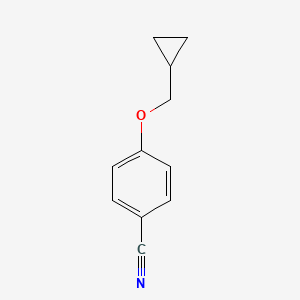

![molecular formula C10H9BrO2S2 B1416444 Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate CAS No. 1118786-99-4](/img/structure/B1416444.png)

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

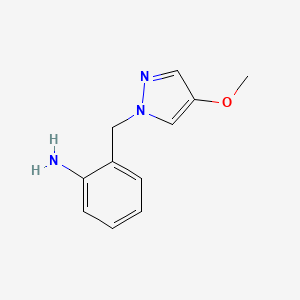

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2 and a molecular weight of 305.22 . This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been synthesized from thieno[3,2-b]thiophene, applying Cu-catalyzed Ullmann coupling reaction . It’s also been reported that the compound can be prepared via regioselective (C-5) halogenation followed by cross-coupling with 4-alkoxyphenyltrifluoroborate salts .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3 . This indicates the presence of a bromomethyl group attached to the thieno[3,2-b]thiophene ring, and a carboxylate group attached to the ethyl group.Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the synthesis of novel bis(triazolothiadiazines), bis(quinoxalines), bis(thiadiazoles), and bis(oxadiazole) which are linked to the thieno[2,3-b]thiophene core via phenoxymethyl group .Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 411.8°C at 760 mmHg, a density of approximately 1.6 g/cm3, and a refractive index of n20D 1.67 .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene and its substituted derivatives, such as Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate, are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-inflammatory and Anti-psychotic Drugs

These compounds have been proven to be effective drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic .

Anti-arrhythmic and Anti-anxiety Medications

Thiophene-based compounds have also shown potential as anti-arrhythmic and anti-anxiety medications .

Antifungal and Antioxidant Applications

In addition to the above, these compounds have also shown potential as antifungal and antioxidant agents .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them highly relevant in the field of electronics.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . This is a rapidly growing field with a wide range of applications.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in a variety of industrial applications.

Organic Electronic Devices

Some thiophene compounds possess limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

Orientations Futures

While specific future directions for this compound are not mentioned in the search results, thiophene-based compounds have attracted great interest in industry as well as academia due to their wide range of applications . They are likely to continue being a topic of interest for the development of new materials and therapeutic agents.

Propriétés

IUPAC Name |

ethyl 6-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGDLGTWFIZCDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

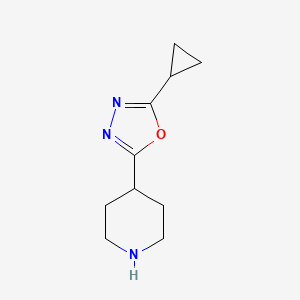

![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)

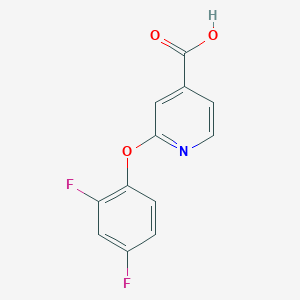

![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)

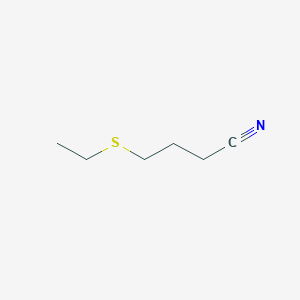

![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)

![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)